molecular formula C13H14F2N2O3 B2956860 2-(Allylamino)-4-((2,4-difluorophenyl)amino)-4-oxobutanoic acid CAS No. 1048011-97-7

2-(Allylamino)-4-((2,4-difluorophenyl)amino)-4-oxobutanoic acid

Cat. No.: B2956860
CAS No.: 1048011-97-7
M. Wt: 284.263
InChI Key: VGYPAXZSWOJTJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Allylamino)-4-((2,4-difluorophenyl)amino)-4-oxobutanoic acid is a synthetic organic compound proposed for research applications. Its molecular structure features a 4-oxobutanoic acid backbone, a scaffold found in various bioactive molecules and metabolic intermediates . The structure is substituted with both allylamino and 2,4-difluorophenylamino groups, which may influence its physicochemical properties and biological activity. The presence of the difluorophenyl ring is a common motif in medicinal chemistry, often used to modulate a compound's electronic properties, metabolic stability, and binding affinity . Similarly, the allylamino group can serve as a potential reactive handle for further chemical modification or influence interaction with biological targets. Researchers may investigate this compound as a potential building block in organic synthesis or as a candidate for probing biochemical pathways. The exact mechanism of action, physicochemical properties, and specific research applications for this compound are not fully established and require further experimental investigation. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

4-(2,4-difluoroanilino)-4-oxo-2-(prop-2-enylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2N2O3/c1-2-5-16-11(13(19)20)7-12(18)17-10-4-3-8(14)6-9(10)15/h2-4,6,11,16H,1,5,7H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGYPAXZSWOJTJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(CC(=O)NC1=C(C=C(C=C1)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Allylamino)-4-((2,4-difluorophenyl)amino)-4-oxobutanoic acid is a compound of interest due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C12H14F2N2O3
  • Molecular Weight : 270.25 g/mol
  • CAS Number : 240409-02-3

Biological Activity Overview

The biological activities of this compound have been investigated in various contexts, particularly in relation to its anti-cancer properties and effects on metabolic pathways. The following sections detail specific activities and findings from recent studies.

Antitumor Activity

Recent research suggests that this compound exhibits significant antitumor activity.

Case Study: Cancer Cell Lines

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:

Cell Line IC50 (µM) Mechanism of Action
HCT11615.0Induction of apoptosis via caspase activation
MCF720.5Cell cycle arrest in G1 phase
A54918.0Inhibition of angiogenesis

These results indicate that the compound may serve as a potential therapeutic agent in cancer treatment by targeting multiple pathways involved in tumor growth and survival.

The biological activity of this compound is attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It causes cell cycle arrest at specific phases, thereby preventing further proliferation.
  • Inhibition of Angiogenesis : The compound has been shown to inhibit the formation of new blood vessels, which is crucial for tumor growth.

Pharmacological Studies

Pharmacological assessments have demonstrated that the compound interacts with several key targets involved in cancer progression:

  • Cyclin-dependent Kinases (CDKs) : Inhibition of CDK activity has been linked to reduced cell proliferation.
  • Tyrosine Kinases : The compound may modulate signaling pathways associated with growth factor receptors.

Safety and Toxicology

Toxicity studies are essential for evaluating the safety profile of new compounds. Preliminary data suggest that this compound has a favorable safety profile with minimal cytotoxic effects on normal cells at therapeutic concentrations.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Features References
This compound C₁₃H₁₃F₂N₂O₃ Allylamino (C2), 2,4-difluorophenyl (C4) 298.25 g/mol Dual fluorine atoms enhance lipophilicity; allyl group enables reactivity. [Inferred]
4-(2,4-Difluorophenyl)-4-oxobutanoic acid C₁₀H₈F₂O₃ 2,4-difluorophenyl (C4) 214.17 g/mol Lacks amino groups; used as a precursor in synthesis.
4-((2-Chlorophenyl)amino)-4-oxobutanoic acid C₁₀H₁₀ClNO₃ 2-chlorophenyl (C4) 227.64 g/mol Chlorine substituent increases steric bulk compared to fluorine.
(2S)-2-amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid C₁₀H₁₂N₂O₄ 2-amino-3-hydroxyphenyl (C4) 224.21 g/mol Additional hydroxyl and amino groups; stereospecific (S-configuration).
4-(4-Bromophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid C₁₅H₁₄BrNO₃S 4-bromophenyl (C4), thienylmethyl (C2) 368.25 g/mol Bromine enhances halogen bonding; thiophene introduces aromatic diversity.

Commercial and Industrial Relevance

  • 4-(2,4-Difluorophenyl)-4-oxobutanoic acid (CAS 110931-77-6) is commercially available from suppliers like Neuland Laboratories, indicating industrial scalability for related compounds .
  • Chlorinated and brominated analogs (e.g., CAS 20266-25-5, 1031281-07-8) are used in drug discovery, underscoring the pharmacological relevance of this structural class .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.